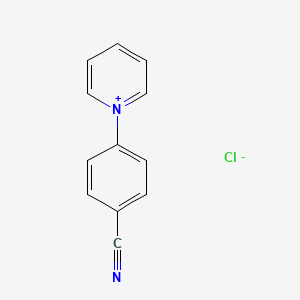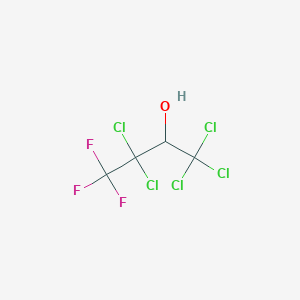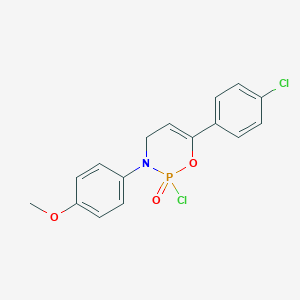
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide is a complex organophosphorus compound It is characterized by the presence of both chlorine and methoxy functional groups attached to phenyl rings, as well as an oxazaphosphinine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide typically involves the following steps:
Formation of the Oxazaphosphinine Ring: This step involves the reaction of a suitable phosphine precursor with an appropriate amine and a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from 0°C to room temperature.
Introduction of Chlorine and Methoxy Groups: The phenyl rings are functionalized with chlorine and methoxy groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include chlorinating agents like thionyl chloride and methoxylating agents like dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the chlorine substituents, potentially converting them to hydrogen atoms.
Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphorus-containing compounds are effective.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-(4-chlorophenyl)-3-(4-hydroxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide: Similar structure but with a hydroxy group instead of a methoxy group.
2-chloro-6-(4-bromophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of both chlorine and methoxy groups in 2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and valuable for various applications.
Properties
CAS No. |
95886-30-9 |
|---|---|
Molecular Formula |
C16H14Cl2NO3P |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2λ5-oxazaphosphinine 2-oxide |
InChI |
InChI=1S/C16H14Cl2NO3P/c1-21-15-8-6-14(7-9-15)19-11-10-16(22-23(19,18)20)12-2-4-13(17)5-3-12/h2-10H,11H2,1H3 |
InChI Key |
TUBRRKDXYWTTIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC=C(OP2(=O)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


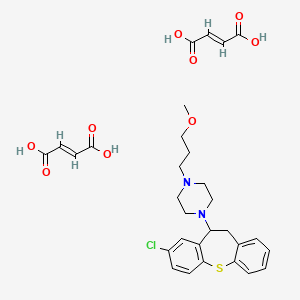
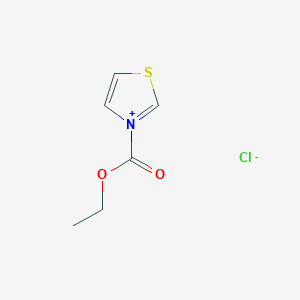
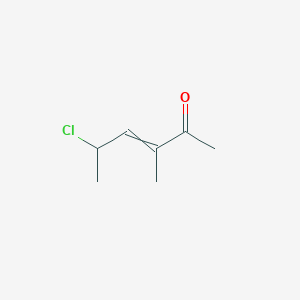
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)

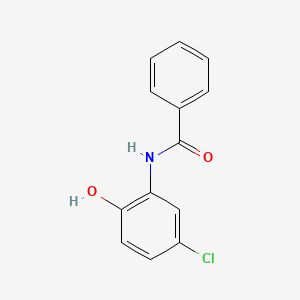
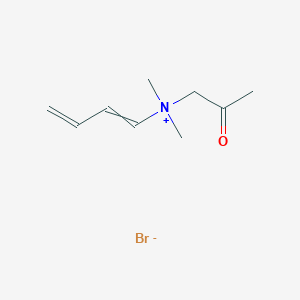
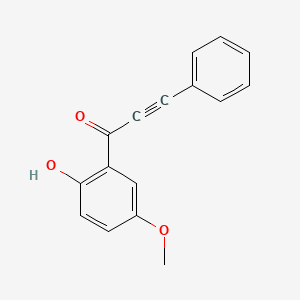
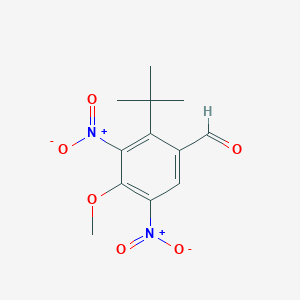
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)

